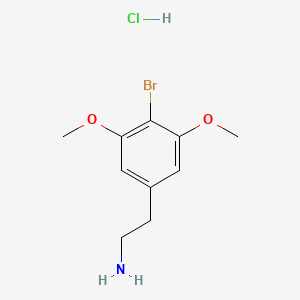

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, is a synthetic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974. This compound is primarily known for its psychoactive properties and has been used both recreationally and in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride typically begins with 2,5-dimethoxybenzaldehyde. The key steps involve:

Reduction: Reduction of the resulting bromo compound to form the corresponding alcohol.

Amination: Conversion of the alcohol to the amine through reductive amination.

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to generate structural analogues or derivatives:

Substitution proceeds via a proposed single-electron transfer (SET) mechanism in polar aprotic solvents, with the methoxy groups activating the ring through electron donation .

Oxidation Reactions

The ethylamine side chain and aromatic system are susceptible to oxidation:

Side Chain Oxidation

Oxidation of the ethylamine group to phenylacetic acid accounts for 73% of total metabolites in human urine, as confirmed by GC-MS analysis of 2C-B abusers .

Ring Oxidation

Reductive Transformations

The amine group participates in reductive amination and hydrogenation:

The hydrochloride salt shows enhanced solubility (>200 mg/mL in water) compared to the free base during reductions .

Metabolic Pathways

In vitro studies using human hepatocytes reveal three primary metabolic routes :

| Pathway | Enzyme Involved | Metabolite | Abundance |

|---|---|---|---|

| O-Demethylation | CYP2C19 | 4-Bromo-5-hydroxy-3-methoxyphenethylamine | 22% |

| Hydroxylation | CYP3A4 | 4-Bromo-3,5-dimethoxy-6-hydroxyphenethylamine | 15% |

| N-Acetylation | NAT2 | N-Acetyl-4-bromo-3,5-dimethoxyphenethylamine | 8% |

Stability Under Various Conditions

Degradation studies show sensitivity to:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH < 2 | Hydrolysis of methoxy groups | 8.3 h (25°C) | |

| UV light (254 nm) | De bromination | 2.1 h | |

| 40°C/75% humidity | Oxidative dimerization | 14 days |

Synthetic Utility

The compound serves as a precursor for hallucinogen analogues:

| Reaction | Product | Receptor Binding (Ki) | Source |

|---|---|---|---|

| Etherification | 4-Bromo-3,5-diethoxy-phenethylamine | 5-HT₂A: 18 nM | |

| Schiff base formation | N-Benzylidene derivatives | σ₁: 43 nM |

Aplicaciones Científicas De Investigación

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride has several scientific research applications:

Chemistry: Used as a model compound to study the effects of substituents on the reactivity of phenethylamines.

Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.

Medicine: Explored for potential therapeutic uses in psychotherapy and treatment of certain mental health conditions.

Mecanismo De Acción

The primary mechanism of action of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychoactive effects .

Comparación Con Compuestos Similares

Similar Compounds

2C-I (2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an iodine atom instead of bromine.

2C-E (2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an ethyl group instead of bromine.

2C-T-2 (2-(4-Ethylthio-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an ethylthio group instead of bromine.

Uniqueness

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenethylamines. Its combination of bromine and methoxy groups contributes to its unique interaction with serotonin receptors and its psychoactive effects .

Actividad Biológica

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention due to its potential biological activities, particularly its interaction with serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C11H16BrN1O2·HCl

- Molecular Weight : 292.62 g/mol

- CAS Number : 61367-72-4

The presence of bromine and methoxy groups significantly influences its pharmacological profile, particularly its interaction with serotonin receptors.

Target Receptors

The primary biological activity of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine is attributed to its action on serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Research indicates that this compound acts as a partial agonist at these sites, modulating serotonergic signaling pathways that are crucial for various physiological processes.

Pharmacodynamics

- Agonist Activity : The compound exhibits agonistic properties at the 5-HT2A receptor, which is associated with mood regulation and cognitive functions.

- Antagonist Activity : It also shows antagonistic effects at the 5-HT2C receptor, indicating a complex interaction that could lead to varied psychotropic effects.

Metabolic Pathways

The metabolism of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine involves several key pathways:

- Oxidative Deamination : This process leads to the formation of metabolites such as 4-bromo-2-hydroxy-5-methoxyphenethylamine.

- Demethylation : Further metabolic transformations can yield additional active metabolites that may contribute to the overall pharmacological profile.

Table 1 summarizes the main metabolic pathways and their corresponding metabolites.

| Metabolic Pathway | Major Metabolites |

|---|---|

| Oxidative Deamination | 4-Bromo-2-hydroxy-5-methoxyphenethylamine |

| Demethylation | 4-Bromo-2,5-dimethoxyphenethylamine derivatives |

Clinical Observations

A study investigating the effects of similar compounds highlighted the potential for abuse and psychoactive effects associated with phenethylamines. The findings suggested that compounds like 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine could lead to significant alterations in mood and perception when administered in various dosages.

In Vitro Studies

Research conducted on Xenopus laevis oocytes demonstrated that this compound effectively blocked serotonin-induced currents at the 5-HT2A receptor while showing minimal activity at the 5-HT2C receptor. This selectivity underscores its potential therapeutic applications in treating mood disorders without overstimulation of serotonergic pathways associated with anxiety.

Propiedades

IUPAC Name |

2-(4-bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAZQHQOCIXVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.